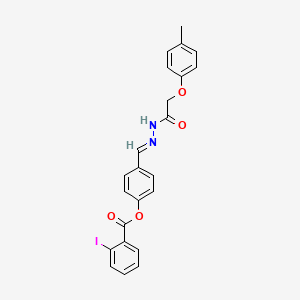![molecular formula C12H13N3O3 B11553472 N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide](/img/structure/B11553472.png)
N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is notable for its unique structure, which includes a cyclopropyl group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 1-cyclopropylethylidene. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biology: It can be used as a probe to study the interactions between proteins and small molecules.
Industry: It can be used in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazone group can also form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide: Similar in structure but with different substituents on the benzene ring.
N’-[(1E)-1-cyclopropylethylidene]-4-nitrobenzohydrazide: Similar in structure but with the nitro group in a different position on the benzene ring.
N’-[(1E)-1-cyclopropylethylidene]-3-methylbenzohydrazide: Similar in structure but with a methyl group instead of a nitro group on the benzene ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the differences in their substituents.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-[(E)-1-cyclopropylethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C12H13N3O3/c1-8(9-5-6-9)13-14-12(16)10-3-2-4-11(7-10)15(17)18/h2-4,7,9H,5-6H2,1H3,(H,14,16)/b13-8+ |
InChI Key |
KRVPCWQFLRNSLB-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2CC2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11553389.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11553390.png)
![2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide](/img/structure/B11553392.png)

![4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11553417.png)
![ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11553435.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553436.png)
![N-(4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11553438.png)

![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11553448.png)
![1,1'-Decane-1,10-diylbis[3-(2,5-dimethylphenyl)urea]](/img/structure/B11553460.png)
![2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11553461.png)
![2,2-bis(3-methylphenyl)-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B11553465.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11553467.png)
